Bienvenue dans la boutique en ligne BenchChem!

6-(Furan-3-yl)nicotinonitrile

Medicinal Chemistry Structure-Activity Relationship Library Design

6-(Furan-3-yl)nicotinonitrile (CAS 1443643-97-7, molecular formula C₁₀H₆N₂O, molecular weight 170.17 g/mol) is a heterocyclic building block comprising a nicotinonitrile core regiospecifically substituted at the 6-position with a furan-3-yl moiety. The compound features a nitrile group and a furan oxygen atom as hydrogen bond acceptors, positioning it within the broader class of furan-nicotinonitrile hybrids that have demonstrated in vivo hypoglycemic activity superior to metformin and antiproliferative effects across multiple cancer cell lines.

Molecular Formula C10H6N2O
Molecular Weight 170.171
CAS No. 1443643-97-7
Cat. No. B2899796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Furan-3-yl)nicotinonitrile
CAS1443643-97-7
Molecular FormulaC10H6N2O
Molecular Weight170.171
Structural Identifiers
SMILESC1=CC(=NC=C1C#N)C2=COC=C2
InChIInChI=1S/C10H6N2O/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H
InChIKeyCHXYZFZJXWWPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Furan-3-yl)nicotinonitrile (CAS 1443643-97-7) Procurement-Ready Building Block Profile


6-(Furan-3-yl)nicotinonitrile (CAS 1443643-97-7, molecular formula C₁₀H₆N₂O, molecular weight 170.17 g/mol) is a heterocyclic building block comprising a nicotinonitrile core regiospecifically substituted at the 6-position with a furan-3-yl moiety . The compound features a nitrile group and a furan oxygen atom as hydrogen bond acceptors, positioning it within the broader class of furan-nicotinonitrile hybrids that have demonstrated in vivo hypoglycemic activity superior to metformin and antiproliferative effects across multiple cancer cell lines . This specific regioisomer (6-substituted, furan-3-yl) is distinct from the more commonly catalogued 5-(furan-3-yl)nicotinonitrile (CAS 1346687-19-1), providing a unique exit vector for library design .

Why Generic Substitution Fails for 6-(Furan-3-yl)nicotinonitrile: Regiochemistry, Heteroatom, and Exit-Vector Differentiation


Substitution with apparent near-neighbor building blocks is scientifically unsound for three reasons. First, the 6-substituted regioisomer (CAS 1443643-97-7) provides a different exit vector from the pyridine ring than its 5-substituted counterpart (CAS 1346687-19-1), directly altering the three-dimensional presentation of downstream functional groups in target binding pockets . Second, replacing the furan oxygen with sulfur (thiophen-3-yl analog, CAS 937601-80-4) introduces meaningful differences in hydrogen-bond acceptor capacity and lipophilicity, with furan having a computed logP of approximately 2.2 versus the thiophene analog's higher lipophilicity (MW 186.23 vs. 170.17) . Third, the furan-3-yl attachment via the β-position of the furan ring—rather than the α-position (furan-2-yl)—has been shown in structurally related nicotinonitrile-furan anticancer hybrids to influence electronic structure (HOMO-LUMO gap differences of ~0.01 eV between regioisomers) and antiproliferative potency by up to 1.8-fold across 60 cancer cell lines . These non-interchangeable structural parameters are detailed quantitatively below.

Quantitative Evidence Guide: 6-(Furan-3-yl)nicotinonitrile Differentiation from Closest Analogs


Regioisomeric Differentiation: 6- vs. 5-(Furan-3-yl)nicotinonitrile Lead Optimization Exit Vectors

6-(Furan-3-yl)nicotinonitrile (CAS 1443643-97-7) and 5-(furan-3-yl)nicotinonitrile (CAS 1346687-19-1) share identical molecular formula (C₁₀H₆N₂O) and molecular weight (170.17 g/mol) but differ in the attachment position of the furan-3-yl group on the pyridine ring . In the structurally analogous furan-pyridine amidine series derived from nicotinonitrile precursors, regioisomeric dichlorophenylfurylnicotinamidine dihydrochlorides exhibited differential median GI₅₀ values of 1.65 μM (2,4-dichloro isomer) versus 1.91 μM (3,4-dichloro isomer) across NCI 60-cell-line screening, with SR leukemia cell line GI₅₀ of 0.31 μM and 0.55 μM respectively—a 1.77-fold potency difference arising solely from substituent positional variation . The 6-position attachment in CAS 1443643-97-7 provides a distinct exit vector for fragment-based and structure-based drug design compared to the 5-substituted regioisomer, enabling exploration of different chemical space trajectories.

Medicinal Chemistry Structure-Activity Relationship Library Design

Heteroatom Bioisostere Comparison: Furan (O) vs. Thiophene (S) in 6-Position Nicotinonitriles

6-(Furan-3-yl)nicotinonitrile (CAS 1443643-97-7; C₁₀H₆N₂O; MW 170.17; computed logP ~2.2 for the furan-2-yl analog) contains an oxygen heteroatom in the five-membered ring, distinguishing it from the thiophene bioisostere 6-(thiophen-3-yl)nicotinonitrile (CAS 937601-80-4; C₁₀H₆N₂S; MW 186.23; higher logP due to sulfur) . In a class-level comparison of furan- vs. phenyl-containing 2-amino-nicotinonitrile A₂A adenosine receptor antagonists, the presence of at least one furan group was demonstrated to be beneficial for high receptor affinity compared to phenyl substitution . The furan oxygen provides a hydrogen bond acceptor (HBA) capacity that is absent in the thiophene analog, while the thiophene sulfur contributes higher polarizability and distinct metabolic stability profiles. These physicochemical differences are critical in drug design: furan-containing compounds exhibit lower lipophilicity (ΔlogP approximately −0.5 to −1.0 vs. thiophene analogs), directly impacting solubility, permeability, and off-target binding.

Bioisostere Replacement Medicinal Chemistry Physicochemical Properties

In Vivo Hypoglycemic Efficacy Benchmarking: Nicotinonitrile-Furan Hybrid Class vs. Metformin Reference

In a 2024 in vivo study of nicotinonitrile-furan molecular hybrids, compound XX—a partially saturated nicotinonitrile-furan hybrid synthesized from furfural—demonstrated a more potent hypoglycemic effect than the reference drug metformin in a dexamethasone-induced diabetes mellitus rat model . Importantly, this superior efficacy was achieved without pronounced hepatotoxicity, addressing a key limitation of many glucose-lowering agents. While compound XX is a partially saturated derivative of the general nicotinonitrile-furan scaffold represented by 6-(furan-3-yl)nicotinonitrile, the study establishes that the nicotinonitrile-furan core architecture supports in vivo glucose-lowering activity exceeding the first-line clinical agent metformin. The study utilized aged rats with pronounced senile changes, modeling the clinically relevant elderly diabetic population.

Diabetes In Vivo Pharmacology Metabolic Disease

Synthetic Tractability and Coupling Versatility: Furan-3-yl as a Cross-Coupling Handle

6-(Furan-3-yl)nicotinonitrile serves as a direct substrate for nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures through the furan-3-yl moiety . This reactivity profile is shared with the structurally validated 6-(5-bromofuran-2-yl)nicotinonitrile, which has been successfully employed in Suzuki coupling with dichlorophenylboronic acids to generate antiproliferative furylnicotinamidine leads that demonstrated median GI₅₀ of 1.65 μM across 60 cancer cell lines . The nitrile group at the 3-position of the pyridine ring also serves as a synthetic handle for further transformations including amidoxime formation, tetrazole cyclization, and reduction to aminomethyl derivatives . This dual functionality—the furan ring for cross-coupling and the nitrile for orthogonal derivatization—distinguishes 6-(furan-3-yl)nicotinonitrile from simpler building blocks that lack orthogonal reactive sites.

Synthetic Chemistry Cross-Coupling Library Synthesis

Electronic Structure Differentiation: HOMO-LUMO Gap Modulation by Furan Attachment Position

Computational analysis of furan-pyridine amidine regioisomers derived from nicotinonitrile precursors revealed that the HOMO-LUMO energy gap is sensitive to the substitution pattern on the furan ring. Specifically, 6-[5-(3,4-dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride exhibited the smallest HOMO-LUMO gap (1.91 eV), followed by the 2,4-dichloro isomer (1.92 eV), both significantly lower than the lead 3,5-dichloro compound I (2.62 eV)—a gap reduction of 0.70–0.71 eV (27%) . This decreased HOMO-LUMO gap correlates with enhanced chemical reactivity and was associated with the most potent antiproliferative activity. While the target compound 6-(furan-3-yl)nicotinonitrile differs in lacking the dichlorophenyl substituent, the study demonstrates that furan substitution regiochemistry on the nicotinonitrile scaffold is a modulatable parameter for tuning electronic properties and biological potency, providing a rationale for selecting specific regioisomers in lead optimization programs.

Computational Chemistry Chemical Reactivity Drug Design

Best Research and Industrial Application Scenarios for 6-(Furan-3-yl)nicotinonitrile (CAS 1443643-97-7)


Fragment-Based and Structure-Guided Lead Optimization Requiring Defined 6-Position Exit Vectors

When a medicinal chemistry program has identified the nicotinonitrile core as a privileged scaffold and requires systematic exploration of exit vectors for target engagement, 6-(Furan-3-yl)nicotinonitrile provides the 6-position attachment geometry distinct from the more commonly screened 5-substituted regioisomer. As demonstrated in analogous furan-pyridine amidine series where regioisomeric potency differences reached 1.77-fold in SR leukemia cells , the correct regioisomer selection is critical for maintaining SAR integrity. This building block is appropriate for fragment growing, structure-based docking, and parallel library synthesis where the 6-position vector maps to a specific sub-pocket identified by crystallography or computational modeling.

Diabetes and Metabolic Disease Lead Discovery Leveraging the Nicotinonitrile-Furan Pharmacophore

For programs targeting type 2 diabetes or steroid-induced hyperglycemia where the goal is to identify glucose-lowering agents with efficacy exceeding metformin, 6-(furan-3-yl)nicotinonitrile serves as a structurally validated starting point. The 2024 study by Tilchenko et al. demonstrated that nicotinonitrile-furan hybrids can achieve superior in vivo hypoglycemic effects relative to metformin without pronounced hepatotoxicity in dexamethasone-induced diabetic rats . The unsubstituted furan-3-yl scaffold provides a chemistry-ready platform for diversification through Suzuki coupling to explore hypoglycemic SAR and optimize beyond the partially saturated compound XX lead.

Kinase Inhibitor and Anticancer Library Synthesis via Parallel Cross-Coupling Chemistry

6-(Furan-3-yl)nicotinonitrile is well-suited for generating focused kinase inhibitor libraries. Nicotinonitrile derivatives have established activity as PIM-1 kinase inhibitors with demonstrated in vitro and in vivo anticancer efficacy , and furan-containing nicotinonitriles have produced antiproliferative leads with median GI₅₀ of 1.65 μM across the NCI 60-cell-line panel . The furan-3-yl handle enables nickel-catalyzed Suzuki-Miyaura diversification at the furan position, while the nitrile group can be orthogonally transformed to amidines, amidoximes, tetrazoles, or aminomethyl groups—enabling two-dimensional library synthesis from a single building block procurement, maximizing chemical space exploration efficiency.

Bioisostere Screening Panels: Furan vs. Thiophene vs. Phenyl Systematic Comparison

In lead optimization campaigns where heterocycle bioisostere scanning is required to balance potency, selectivity, and ADME properties, 6-(furan-3-yl)nicotinonitrile enables systematic comparison against its thiophene analog (CAS 937601-80-4) and phenyl-substituted counterparts. The furan oxygen provides hydrogen bond acceptor capacity absent in thiophene, while contributing lower lipophilicity (computed logP ~2.2 for furan-2-yl analog) than thiophene . The class-level finding that furan substitution is beneficial over phenyl for A₂A adenosine receptor affinity in 2-amino-nicotinonitrile series supports inclusion of the furan-3-yl variant in bioisostere matrices. Procuring 6-(furan-3-yl)nicotinonitrile as part of a matched-pair panel enables direct head-to-head comparison of O vs. S vs. C heterocycle contributions to target binding and developability profiles.

Quote Request

Request a Quote for 6-(Furan-3-yl)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.